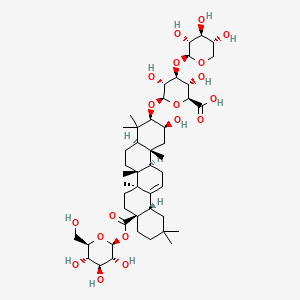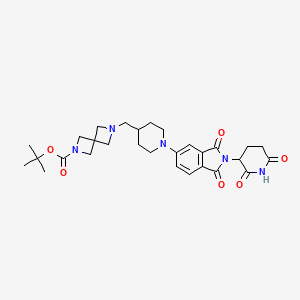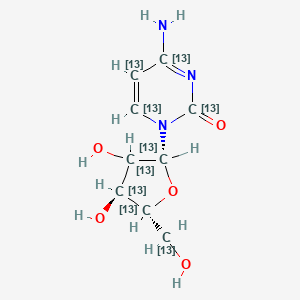
Cytidine-13C9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine-13C9, also known as Cytosine β-D-riboside-13C9 or Cytosine-1-β-D-ribofuranoside-13C9, is a stable isotope-labeled compound of Cytidine. Cytidine is a pyrimidine nucleoside that acts as a component of RNA and is a precursor of uridine. It plays a crucial role in controlling neuronal-glial glutamate cycling, affecting cerebral phospholipid metabolism, catecholamine synthesis, and mitochondrial function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Cytidine-13C9 involves the incorporation of carbon-13 isotopes into the Cytidine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of the ribose moiety or the cytosine base. One common method involves the use of labeled glucose or other carbohydrate sources to synthesize the labeled ribose, which is then coupled with cytosine to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process includes the fermentation of microorganisms in the presence of labeled substrates, followed by extraction and purification of the labeled Cytidine. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cytidine-13C9 undergoes various chemical reactions, including:
Oxidation: Cytidine can be oxidized to form uridine.
Reduction: Reduction of Cytidine can lead to the formation of deoxycytidine.
Substitution: Cytidine can undergo nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or amines can be used under mild conditions.
Major Products:
Oxidation: Uridine
Reduction: Deoxycytidine
Substitution: Various substituted cytidine derivatives.
Wissenschaftliche Forschungsanwendungen
Cytidine-13C9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of Cytidine in biochemical pathways.
Biology: Employed in studies of RNA synthesis and function, as well as in investigations of nucleotide metabolism.
Medicine: Utilized in research on neuropsychiatric disorders, as Cytidine plays a role in neuronal function and neurotransmitter synthesis.
Industry: Applied in the development of pharmaceuticals and diagnostic tools, particularly in the study of nucleoside analogs and their therapeutic potential
Wirkmechanismus
Cytidine-13C9 exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, where it plays a role in the synthesis and function of RNA molecules. Cytidine also influences neuronal-glial glutamate cycling, affecting neurotransmitter levels and brain function. The molecular targets of Cytidine include enzymes involved in nucleotide metabolism, such as uridine-cytidine kinase .
Vergleich Mit ähnlichen Verbindungen
Uridine: Another pyrimidine nucleoside that is a precursor of Cytidine.
Deoxycytidine: A deoxyribonucleoside analog of Cytidine.
Cytosine Arabinoside: A synthetic analog used in chemotherapy
Uniqueness: Cytidine-13C9 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications, enabling detailed investigations of biochemical pathways and the effects of Cytidine in various biological systems .
Eigenschaften
Molekularformel |
C9H13N3O5 |
|---|---|
Molekulargewicht |
252.15 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7?,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI-Schlüssel |
UHDGCWIWMRVCDJ-VQXVKRFCSA-N |
Isomerische SMILES |
[13CH]1=[13CH]N([13C](=O)N=[13C]1N)[13C@H]2[13CH]([13C@@H]([13C@H](O2)[13CH2]O)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)
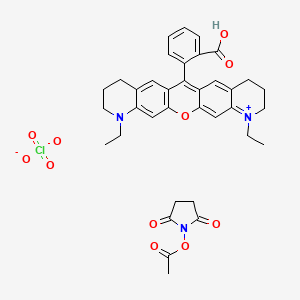
![4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B15136085.png)
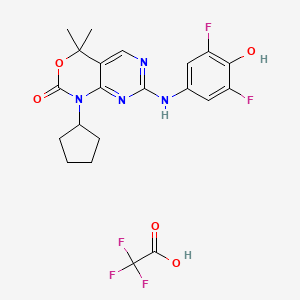
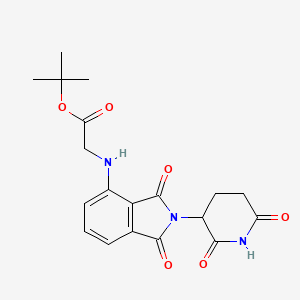
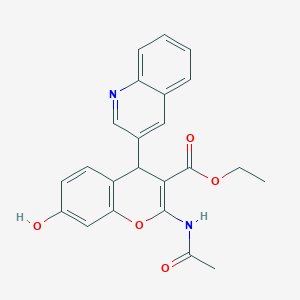


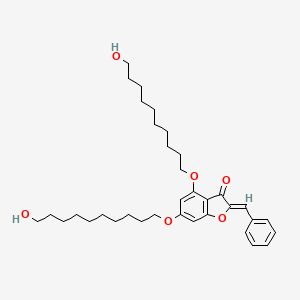
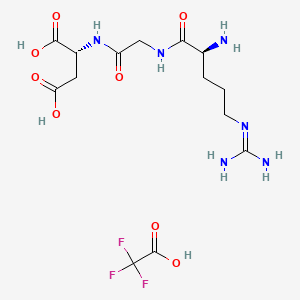
![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
